molecular formula C7H6N4O2 B14741603 Tetrazolo[1,5-a]pyridin-5-ylacetic acid CAS No. 6624-47-1

Tetrazolo[1,5-a]pyridin-5-ylacetic acid

Cat. No.: B14741603
CAS No.: 6624-47-1
M. Wt: 178.15 g/mol
InChI Key: LPMPSXBXMSGMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazolo[1,5-a]pyridin-5-ylacetic acid is a heterocyclic compound featuring a fused tetrazole and pyridine ring system with an acetic acid substituent at the 5-position. This structure combines the electron-deficient tetrazole moiety with the aromatic pyridine core, conferring unique physicochemical and biological properties. The compound is synthesized via multicomponent reactions (MCRs) involving 5-aminotetrazole, aldehydes, and active methylene compounds under solvent-free or catalytic conditions . Key synthetic methods include cyclization reactions using sodium azide and mercuric acetate in acetic acid, yielding derivatives with high regioselectivity . Its structural characterization typically employs $^1$H NMR, $^{13}$C NMR, and IR spectroscopy, with diagnostic signals for the pyridine ring protons (δ = 6.59–8.91 ppm) and the acetic acid group .

Properties

CAS No.

6624-47-1

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-(tetrazolo[1,5-a]pyridin-5-yl)acetic acid

InChI

InChI=1S/C7H6N4O2/c12-7(13)4-5-2-1-3-6-8-9-10-11(5)6/h1-3H,4H2,(H,12,13)

InChI Key

LPMPSXBXMSGMML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C(=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]pyridin-5-ylacetic acid typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]pyridin-5-ylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings .

Scientific Research Applications

While the search results do not offer specific details about "Tetrazolo[1,5-a]pyridin-5-ylacetic acid," they do provide information on tetrazoles and related compounds, as well as their applications.

Tetrazoles and Their Applications
Tetrazoles possess a unique structure that makes them useful in drugs, explosives, and other functional materials, leading to a wide range of applications .

Forms of Synthesis

  • 1,5-Disubstituted-tetrazoles Synthesis There are multiple routes to prepare 1,5-disubstituted-tetrazoles from the corresponding amide .
    • One method involves preparing an oxyphosphonium salt under Mitsunobu conditions, followed by a reaction with trimethylsilyl azide . This is especially useful when an N-protected tetrazole is required .
    • Another method involves converting compounds with phosphorus oxychloride (POCl3) and thionylchloride (SOCl2) or reacting them with Lawesson’s reagent or phosphorus pentoxide .
    • Additionally, 1,5-disubstituted tetrazoles can be synthesized by reacting compounds with triethyl orthoformate and sodium azide, or with hydrazine hydrate, CH3COOH, and aqueous NaNO2 under ice-bath conditions .

Biological Activity

  • Antimicrobial Properties Some tetrazole compounds exhibit antimicrobial activity . For example, compound 24 showed fairly good antimicrobial activity against tested organisms . Compounds 25 and 26 also displayed effective antibacterial and antifungal activities .
  • Anti-inflammatory and Analgesic Activity Certain tetrazole derivatives have demonstrated anti-inflammatory activity . Compound 61 was identified as a potent anti-inflammatory compound . Compounds 74 and 75 showed promising analgesic activity, while compounds 76 and 77 exhibited anti-inflammatory activity . Compound 78 exhibited comparative analgesic properties to ibuprofen .
  • Antiparasitic Activity Compounds 108 and 109 were found to be excellent Entamoeba histolytica inhibitors . Compound 110 also had potent antiamoebic activity . Compounds 111 and 112 were effective against Leishmania braziliensis promastigotes .
  • Antiviral Activity The thio-analogue 113 was a good chelator of zinc ions and an effective inhibitor of HSV-1 DNA polymerase and influenza RNA transcriptase . Compounds 114 , 115 and 116 also showed equivalent protection effect to ribavirin in vivo at 100 μg/mL .

Other Tetrazoles

  • 1H-Tetrazole-5-acetic acid This compound has various chemical and physical properties .
  • Tetrazolo[1,5-a]pyridine This compound is related to the query, but the search results provide no specific applications .
  • Tetrazolo[1,5-a]pyridine-6-carboxylic acid This is another related compound, available for purchase .

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]pyridin-5-ylacetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tetrazolo[1,5-a]pyridin-5-ylacetic acid with structurally related compounds, focusing on synthesis, stability, and biological activity.

Stability and Azide-Tetrazole Equilibria

This compound exists in an azide-tetrazole equilibrium influenced by substituents and solvent polarity. Intramolecular hydrogen bonding (e.g., in salicylaldehyde derivatives) stabilizes angular isomers, shifting the equilibrium toward tetrazole forms . In contrast, pyrazolo[1,5-a]pyrimidines exhibit minimal equilibrium shifts due to rigid fused-ring systems .

Pharmacokinetic Considerations

  • Solubility : The acetic acid substituent in this compound enhances water solubility (predicted >10,000 mg/L) compared to ester-containing dihydrotetrazolo[1,5-a]pyrimidines .
  • Metabolic Stability : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., Cl, CF$_3$) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .

Q & A

Q. Table 1: Representative Reaction Conditions

ReactantsCatalyst/SolventProduct RegiochemistryYield (%)Reference
β-Enaminone (R=CF₃) + 5-ATIonic liquid/H₂O7-Substituted85–92
Aldehyde + β-ketoester + 5-ATNH₄Cl/EtOHDihydrotetrazolo70–88

Basic: How is NMR spectroscopy employed in characterizing tetrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
¹H and ¹³C NMR are critical for confirming structural integrity and distinguishing between azide and tetrazole tautomers. Key strategies include:

  • Chemical Shift Analysis : The ¹H NMR signal for the NH proton in the tetrazole form appears at δ 10–12 ppm, while azide intermediates lack this peak. For example, in compound 6i (R=CH₃), the azide form dominates in CDCl₃, but crystallization shifts equilibrium to the tetrazole tautomer .
  • 13C NMR : Carboxylic acid derivatives (e.g., pyrazolo[1,5-a]pyridine-5-carboxylates) show carbonyl signals at δ 165–170 ppm, consistent with ester or acid functionalities .

Example : Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (CAS 1101120-07-3) exhibits ¹H NMR peaks at δ 3.90 (COOCH₃) and 8.20–8.60 ppm (aromatic protons), with ¹³C NMR confirming the ester carbonyl at δ 168.5 ppm .

Advanced: How do substituents influence the regiochemistry in tetrazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:
Regiochemistry is governed by electronic and steric effects of substituents:

  • Electron-Withdrawing Groups (EWGs) : CF₃ or CCl₃ at the β-enaminone precursor direct cyclization to the 7-position due to increased electrophilicity at the β-carbon, favoring nucleophilic attack by 5-aminotetrazole .
  • Electron-Donating Groups (EDGs) : Aryl or methyl groups lead to competitive pathways, producing 5-substituted tetrazolo derivatives and azide intermediates. DFT calculations show that EDGs stabilize the azide form by 2.84 kcal/mol compared to tetrazole .

Q. Figure 1: Substituent Effects on Regiochemistry

  • R = CF₃ : 7-Substituted product (major, >90% selectivity).
  • R = CH₃ : Mixture of 5-substituted tetrazolo and azide forms (1:1 in solution; tetrazole dominates in solid state) .

Advanced: What methodologies are used to study the azide-tetrazole equilibrium in solid vs. solution states?

Methodological Answer:
The equilibrium is probed via:

  • Solid-State Analysis : Single-crystal X-ray diffraction (SCXRD) confirms tetrazole dominance in crystalline forms (e.g., compound 8i with CCl₃ at position 5) .
  • Solution-State NMR : In CDCl₃ or DMSO-d₆, azide intermediates are observed via ¹⁵N NMR signals at δ 120–130 ppm, while tetrazole NH protons are absent in azide forms .
  • DFT Calculations : Energy differences between tautomers are quantified. For example, the tetrazole form of 6i (R=CH₃) is 2.84 kcal/mol more stable than the azide, explaining its prevalence post-crystallization .

Advanced: How can density functional theory (DFT) aid in predicting the stability of tetrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Tautomer Stability : The tetrazole form is energetically favored over azide due to aromatic stabilization of the tetrazole ring .
  • Substituent Effects : EWGs increase electrophilicity at reaction sites, lowering activation barriers for cyclization. For example, CF₃ reduces the energy barrier by 4.2 kcal/mol compared to CH₃ .

Q. Table 2: DFT-Predicted Energy Differences

CompoundTautomerΔG (kcal/mol)Reference
6i Tetrazole0.0
6i Azide+2.84

Basic: What are the typical biological activities associated with tetrazolo[1,5-a]pyridine derivatives?

Methodological Answer:
These derivatives exhibit diverse bioactivities:

  • Antitumor : Tetrazolo[1,5-a]quinoline-4-carboxaldehyde derivatives inhibit Cdc25B phosphatase (IC₅₀ = 3.2–8.7 μM), a target in cancer therapy .
  • Antimicrobial : Pyrazolo[1,5-a]pyridine-isoxazole hybrids show MIC values of 4–16 μg/mL against Staphylococcus aureus .
  • Antiviral : Tetrazolo[1,5-a]pyrimidines inhibit HIV-1 protease with Ki values < 100 nM .

Advanced: What experimental approaches are used to evaluate the Cdc25B inhibitory activity of tetrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Enzyme Assays : Recombinant Cdc25B is incubated with derivatives (1–100 μM) and fluorogenic substrate OMFP. Activity is quantified via fluorescence decay at λex/λem = 360/450 nm .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes. For example, 5,7-dihydroxy derivatives form hydrogen bonds with Arg482 and His471 of Cdc25B .
  • Cellular Testing : Inhibitors are evaluated in MCF-7 breast cancer cells, measuring IC₅₀ values via MTT assay (e.g., compound 12d has IC₅₀ = 5.3 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.